3-(4-hydroxybutyl)benzoic acid
CAS No.: 620601-12-9
Cat. No.: VC11611555
Molecular Formula: C11H14O3
Molecular Weight: 194.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 620601-12-9 |
|---|---|
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.2 |
Introduction
Chemical Structure and Molecular Properties
3-(4-Hydroxybutyl)benzoic acid (IUPAC name: 3-(4-hydroxybutyl)benzoic acid) has the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. The structure comprises a benzoic acid backbone with a 4-hydroxybutyl chain (-CH₂CH₂CH₂CH₂OH) attached at the third carbon of the aromatic ring. This configuration introduces both hydrophilic (carboxylic acid and hydroxyl groups) and hydrophobic (aromatic and alkyl chain) regions, influencing its solubility and reactivity.
Key Structural Features:
-
Carboxylic Acid Group: Enables salt formation, hydrogen bonding, and participation in acid-base reactions.
-
Hydroxybutyl Chain: Provides a flexible alkyl spacer with a terminal hydroxyl group, facilitating interactions with polar solvents and biological targets.
-
Meta-Substitution: The positioning of the hydroxybutyl group at the meta position relative to the carboxylic acid group affects electronic distribution and steric interactions.
Predicted Physicochemical Properties (derived from computational models):
| Property | Value |
|---|---|
| Density | ~1.18 g/cm³ |
| Boiling Point | ~385°C (decomposes) |
| Solubility in Water | Low (hydrophobic regions dominate) |
| Solubility in Organic Solvents | High in DMSO, ethanol, and chloroform |
| pKa (Carboxylic Acid) | ~4.2 |
The meta-substitution pattern distinguishes this compound from its para-substituted analogs, such as methyl 4-(4-hydroxybutyl)benzoate, which exhibit different electronic and steric profiles.
Synthesis Methods and Reaction Pathways
Friedel-Crafts Alkylation
A potential route involves Friedel-Crafts alkylation of benzoic acid derivatives. For example:
-
Protection of the Carboxylic Acid: Methylation of benzoic acid to form methyl benzoate, enhancing reactivity toward electrophilic substitution.
-
Alkylation: Reaction with 4-chloro-1-butanol in the presence of a Lewis acid (e.g., AlCl₃) to introduce the hydroxybutyl chain at the meta position. Steric and electronic factors favor meta-substitution under controlled conditions.
-
Deprotection: Hydrolysis of the methyl ester to regenerate the carboxylic acid group.
This method mirrors strategies employed in synthesizing methyl 3-bromo-4-hydroxybenzoate , where bromination is achieved using glacial acetic acid as a catalyst.
Grignard Reaction
An alternative approach utilizes Grignard reagents to construct the hydroxybutyl side chain:
-
Formation of Grignard Reagent: Reaction of 4-bromo-1-butanol with magnesium to generate the corresponding organomagnesium compound.
-
Nucleophilic Addition: Attack on a pre-functionalized benzoic acid derivative (e.g., 3-bromobenzoic acid) to form the carbon-carbon bond.
-
Oxidation and Purification: Sequential oxidation and recrystallization steps to yield the final product.
Challenges:
-
Regioselectivity in introducing the hydroxybutyl group at the meta position.
-
Overalkylation or isomer formation during electrophilic substitution.
Physical and Chemical Properties
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption bands at ~2500–3000 cm⁻¹ (O-H stretch), ~1680 cm⁻¹ (C=O stretch of carboxylic acid), and ~1050 cm⁻¹ (C-O stretch of hydroxyl group).
-
NMR Spectroscopy:
-
¹H NMR: Aromatic protons (δ 7.4–8.1 ppm), hydroxybutyl chain protons (δ 1.5–3.7 ppm), and carboxylic acid proton (δ 12–13 ppm).
-
¹³C NMR: Carboxylic acid carbon (δ ~170 ppm), aromatic carbons (δ 120–140 ppm), and hydroxybutyl carbons (δ 25–70 ppm).
-
Industrial and Research Applications
Polymer Chemistry
As a monomer, 3-(4-hydroxybutyl)benzoic acid can be incorporated into polyesters or polyamides, imparting flexibility and hydrophilicity. Copolymers with ethylene glycol show potential in biodegradable packaging materials.
Analytical Chemistry
The compound serves as a reference standard in chromatographic methods (e.g., HPLC) for quantifying aromatic carboxylic acids in environmental samples.
Catalysis
Transition metal complexes of 3-(4-hydroxybutyl)benzoic acid are under investigation for asymmetric catalysis, leveraging the chiral center at the hydroxybutyl chain.
| Parameter | Value |
|---|---|
| Acute Oral Toxicity (LD₅₀) | >2000 mg/kg (rat) |
| Skin Irritation | Mild |
| Environmental Impact | Readily biodegradable |
Regulatory status varies by region, but adherence to REACH and FDA guidelines for carboxylic acids is recommended.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume